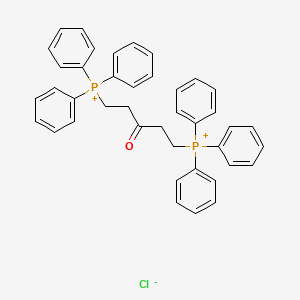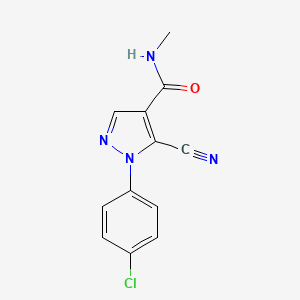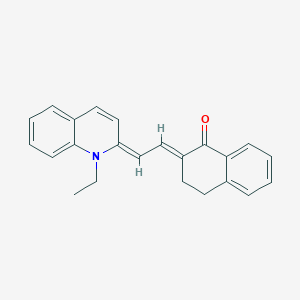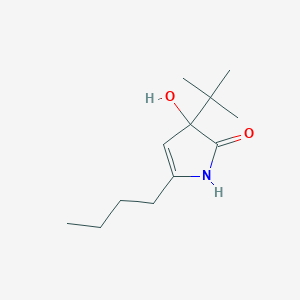
3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one is an organic compound that belongs to the class of pyrrolones. Pyrrolones are heterocyclic compounds containing a five-membered ring with nitrogen and oxygen atoms. This compound is characterized by the presence of tert-butyl and butyl groups attached to the pyrrolone ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a tert-butyl-substituted ketone with a butyl-substituted amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the pyrrolone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The tert-butyl and butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxyl group.
Scientific Research Applications
3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The presence of the hydroxyl group allows the compound to form hydrogen bonds with target molecules, while the tert-butyl and butyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-4-hydroxyanisole: This compound has a similar structure but with a methoxy group instead of a butyl group.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: This compound contains two tert-butyl groups and a formyl group attached to a benzene ring.
Uniqueness
3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one is unique due to the combination of tert-butyl and butyl groups attached to the pyrrolone ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
5-butyl-3-tert-butyl-3-hydroxy-1H-pyrrol-2-one |
InChI |
InChI=1S/C12H21NO2/c1-5-6-7-9-8-12(15,10(14)13-9)11(2,3)4/h8,15H,5-7H2,1-4H3,(H,13,14) |
InChI Key |
POQLGAUKRMZAII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(C(=O)N1)(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


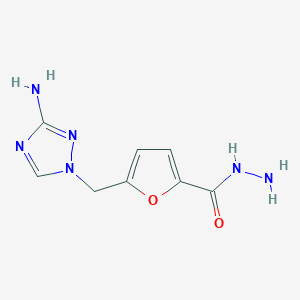
![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)
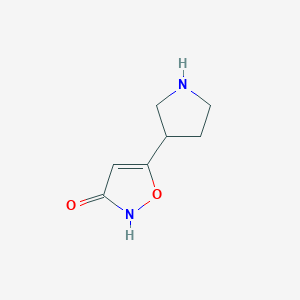
![4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869773.png)
![2-Bromobenzo[d]oxazole-6-carbonitrile](/img/structure/B12869782.png)
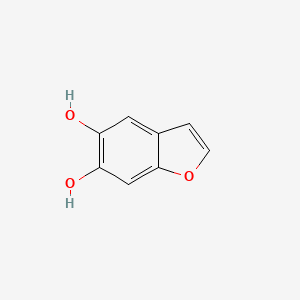
![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)

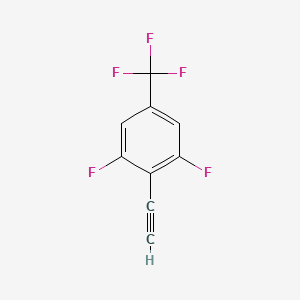
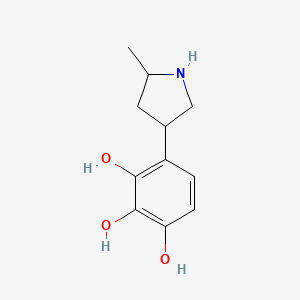
![2-Chloro-4-iodobenzo[d]oxazole](/img/structure/B12869813.png)
